2-Fluoro-5-hydroxybenzoyl chloride
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Overview
Description
2-Fluoro-5-hydroxybenzoyl chloride: is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 2-Fluoro-5-hydroxybenzoyl chloride typically involves the chlorination of 2-Fluoro-5-hydroxybenzoic acid.
Industrial Production: Industrial production methods are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Fluoro-5-hydroxybenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation reactions, introducing the 2-Fluoro-5-hydroxybenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: 2-Fluoro-5-hydroxybenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: It is utilized in the development of new drugs due to its ability to introduce the 2-Fluoro-5-hydroxybenzoyl moiety into biologically active molecules.
Industry:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxybenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form acylated products. The presence of the fluorine atom enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles . This reactivity is exploited in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
2-Fluoro-5-chlorobenzoyl chloride: Similar structure but with a chlorine atom instead of a hydroxyl group.
2-Fluoro-4-hydroxybenzoyl chloride: Similar structure but with the hydroxyl group at the 4-position.
2-Chloro-5-hydroxybenzoyl chloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness:
Properties
IUPAC Name |
2-fluoro-5-hydroxybenzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZDXGAQWQPUDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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